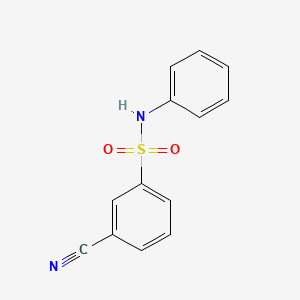![molecular formula C18H25F3N2O2 B2559667 tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate CAS No. 1219623-99-0](/img/structure/B2559667.png)
tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Applications and Environmental Impact
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are widely used in industrial and commercial products to prevent oxidative reactions and extend product shelf life. However, studies have raised concerns about the environmental occurrence, human exposure, and potential toxicity of SPAs. SPAs like BHT and DBP have been detected in various environmental matrices and human samples, suggesting the need for future research on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Applications in N-heterocycles Synthesis
The use of tert-butanesulfinamide, a compound related to tert-butyl groups, in the stereoselective synthesis of amines and N-heterocycles highlights the significance of tert-butyl-related compounds in medicinal chemistry and drug synthesis. This methodology facilitates access to structurally diverse piperidines and other N-heterocycles, underscoring the role of tert-butyl derivatives in developing therapeutically relevant compounds (Philip et al., 2020).
Glycerol Etherification Mechanisms
Research on glycerol etherification processes, which involve tert-butyl alcohol (TBA) derivatives, provides insights into the synthesis of various ether compounds with potential industrial applications. Understanding the reaction mechanisms and conditions that favor the formation of mono, di, and tri-tert-butyl glycerol ethers can inform the development of more efficient and environmentally friendly synthetic routes (Palanychamy et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of Tert-Butyl 1-[3-(Trifluoromethyl)Benzyl]Piperidin-4-ylCarbamate is the bacterial cytoplasmic membrane . This membrane plays a crucial role in maintaining the integrity and functionality of bacterial cells.
Mode of Action
Tert-Butyl 1-[3-(Trifluoromethyl)Benzyl]Piperidin-4-ylCarbamate interacts with the bacterial cytoplasmic membrane, causing its depolarization . This interaction suggests a dissipation of the bacterial membrane potential, which is a key mechanism of its antibacterial action .
Result of Action
The action of Tert-Butyl 1-[3-(Trifluoromethyl)Benzyl]Piperidin-4-ylCarbamate results in strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . It has shown effectiveness against fatal drug-resistant strains such as Staphylococcus aureus (methicillin-resistant, MRSA; vancomycin-intermediate, VISA) and Enterococcus faecium (vancomycin-resistant, VREfm) at low concentrations comparable to last resort antibiotics .
Propriétés
IUPAC Name |
tert-butyl N-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)22-15-7-9-23(10-8-15)12-13-5-4-6-14(11-13)18(19,20)21/h4-6,11,15H,7-10,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTADSCWSMXYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

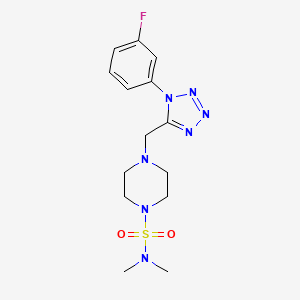
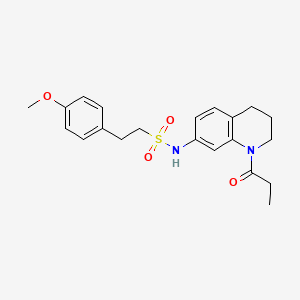
![N-(Piperidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2559587.png)
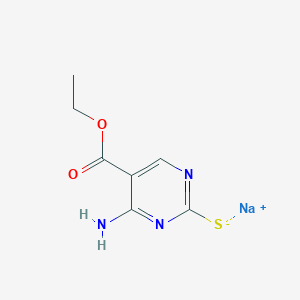
![2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2559591.png)
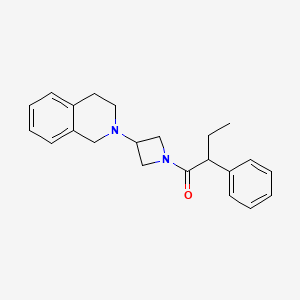
![N-(2,5-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2559596.png)
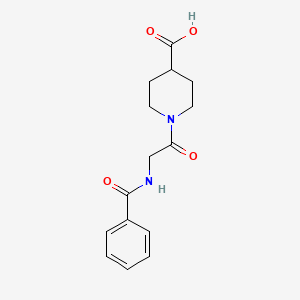
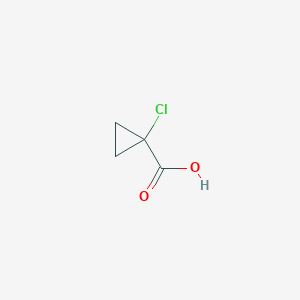
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate](/img/structure/B2559600.png)
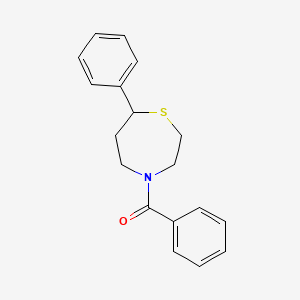
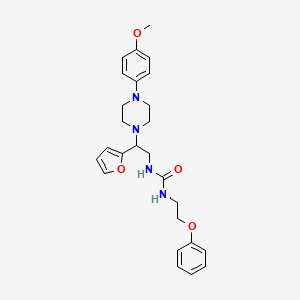
![N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2559605.png)
